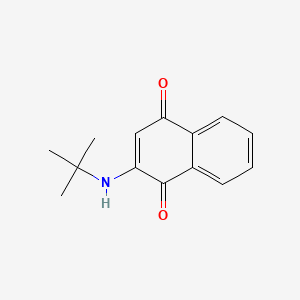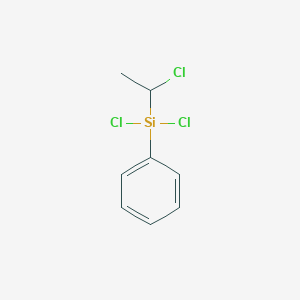
Dichloro-(1-chloroethyl)-phenylsilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dichloro-(1-chloroethyl)-phenylsilane: is an organosilicon compound with the molecular formula C8H9Cl3Si. It is a colorless to pale yellow liquid that is used in various chemical reactions and industrial applications. This compound is known for its reactivity due to the presence of both silicon and chlorine atoms, making it a valuable intermediate in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions:
Laboratory Synthesis: Dichloro-(1-chloroethyl)-phenylsilane can be synthesized by the reaction of phenylsilane with chloroethyl chloride in the presence of a catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the product.
Industrial Production: Industrially, this compound can be produced by the direct chlorination of phenylsilane followed by the addition of chloroethyl chloride. The reaction is conducted at elevated temperatures and pressures to ensure high yield and purity.
化学反应分析
Types of Reactions:
Substitution Reactions: Dichloro-(1-chloroethyl)-phenylsilane undergoes nucleophilic substitution reactions where the chlorine atoms can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes, depending on the oxidizing agent and reaction conditions.
Reduction Reactions: Reduction of this compound can lead to the formation of silanes with fewer chlorine atoms.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, or amines are commonly used under mild to moderate temperatures.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are used under controlled conditions to prevent over-oxidation.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products:
Substitution: Formation of phenylsilane derivatives with different functional groups.
Oxidation: Production of silanols or siloxanes.
Reduction: Formation of simpler silanes.
科学研究应用
Chemistry:
Catalysis: Dichloro-(1-chloroethyl)-phenylsilane is used as a precursor in the synthesis of catalysts for various organic reactions.
Polymer Chemistry: It is employed in the production of silicone polymers and resins.
Biology and Medicine:
Drug Development: The compound is investigated for its potential use in the synthesis of pharmaceutical intermediates.
Biocompatible Materials: Research is ongoing to explore its use in the development of biocompatible materials for medical applications.
Industry:
Coatings and Sealants: Used in the formulation of coatings and sealants due to its ability to form strong bonds with various substrates.
Electronics: Employed in the production of electronic components and materials due to its stability and reactivity.
作用机制
Mechanism:
Nucleophilic Substitution: The chlorine atoms in dichloro-(1-chloroethyl)-phenylsilane are susceptible to nucleophilic attack, leading to the formation of new silicon-carbon or silicon-oxygen bonds.
Oxidation and Reduction: The silicon atom can undergo oxidation or reduction, altering the electronic properties of the compound and enabling further chemical transformations.
Molecular Targets and Pathways:
Silicon-Carbon Bonds: The formation and cleavage of silicon-carbon bonds are central to the compound’s reactivity.
Silicon-Oxygen Bonds: Oxidation leads to the formation of silicon-oxygen bonds, which are crucial in the production of silanols and siloxanes.
相似化合物的比较
Chloromethylsilane: Similar in structure but with different reactivity due to the presence of a methyl group instead of a phenyl group.
Dichlorophenylsilane: Lacks the chloroethyl group, leading to different chemical properties and applications.
Trichlorosilane: Contains three chlorine atoms bonded to silicon, making it more reactive in certain substitution reactions.
Uniqueness:
Reactivity: The presence of both phenyl and chloroethyl groups in dichloro-(1-chloroethyl)-phenylsilane provides unique reactivity patterns that are not observed in simpler silanes.
Applications: Its versatility in various chemical reactions and industrial applications sets it apart from other organosilicon compounds.
属性
分子式 |
C8H9Cl3Si |
|---|---|
分子量 |
239.6 g/mol |
IUPAC 名称 |
dichloro-(1-chloroethyl)-phenylsilane |
InChI |
InChI=1S/C8H9Cl3Si/c1-7(9)12(10,11)8-5-3-2-4-6-8/h2-7H,1H3 |
InChI 键 |
PVJQINBOEAHICP-UHFFFAOYSA-N |
规范 SMILES |
CC([Si](C1=CC=CC=C1)(Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Methylbicyclo[2.2.2]oct-2-ene-1-carbonyl chloride](/img/structure/B14698177.png)
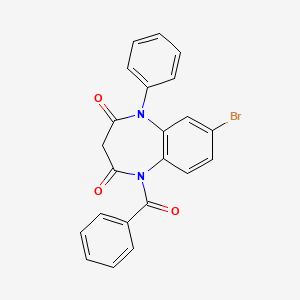
![1,2,4-Trifluorobicyclo[2.2.0]hexa-2,5-diene](/img/structure/B14698184.png)
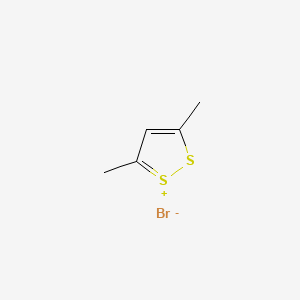
![Propanoic acid, 3-[(trimethylsilyl)thio]-, trimethylsilyl ester](/img/structure/B14698193.png)



stannane](/img/structure/B14698211.png)
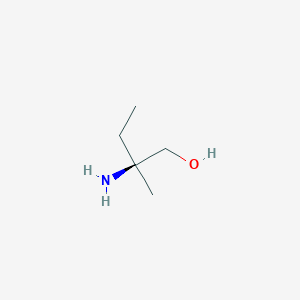
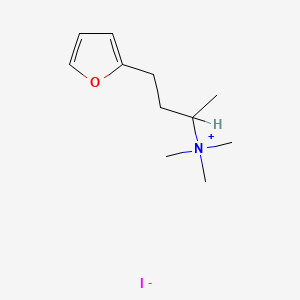
![(16E)-3-hydroxy-10,13-dimethyl-16-(morpholin-4-ylmethylidene)-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-one](/img/structure/B14698243.png)

